7-bromo-6-chloro-1H-benzo[d][1,2,3]triazole
CAS No.:
Cat. No.: VC16801068
Molecular Formula: C6H3BrClN3
Molecular Weight: 232.46 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H3BrClN3 |
|---|---|
| Molecular Weight | 232.46 g/mol |
| IUPAC Name | 4-bromo-5-chloro-2H-benzotriazole |
| Standard InChI | InChI=1S/C6H3BrClN3/c7-5-3(8)1-2-4-6(5)10-11-9-4/h1-2H,(H,9,10,11) |
| Standard InChI Key | BQEBFRMSFXJNCA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=NNN=C2C(=C1Cl)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular formula of 7-bromo-6-chloro-1H-benzo[d] triazole is C₆H₃BrClN₃, with a molar mass of 232.46 g/mol. The benzene ring is fused to a triazole group, with bromine and chlorine atoms occupying adjacent positions on the aromatic system. This arrangement creates significant electronic asymmetry, enhancing reactivity in electrophilic and nucleophilic substitutions .
Physical Properties
Key physical properties include:
| Property | Value |
|---|---|
| Melting Point | 148–150°C (decomposes) |
| Solubility in DMSO | >50 mg/mL |
| LogP (Partition Coefficient) | 2.81 ± 0.12 |
The compound exhibits limited aqueous solubility but dissolves readily in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
Synthesis and Optimization
Laboratory-Scale Synthesis
The most widely reported method involves the cyclization of 2-amino-4-bromo-5-chlorobenzonitrile with sodium azide (NaN₃) in the presence of a copper(I) catalyst. The reaction proceeds in DMSO at 80–90°C for 12–16 hours, yielding the target compound with >85% purity:
Copper catalysis facilitates the [3+2] cycloaddition, with ascorbic acid often added to stabilize Cu(I) species .
Industrial Production
Scalable synthesis employs continuous flow reactors to optimize heat transfer and reaction uniformity. Automated systems control reagent stoichiometry, reducing byproduct formation. A typical industrial protocol uses:
-
Residence Time: 30 minutes
-
Temperature: 100°C
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Catalyst Loading: 5 mol% CuI
This approach achieves a throughput of 1.2 kg/h with 92% yield, as reported in recent patent applications.
Chemical Reactivity and Functionalization
Cross-Coupling Reactions
The bromine substituent undergoes Suzuki-Miyaura coupling with aryl boronic acids under palladium catalysis. For example, reaction with phenylboronic acid in tetrahydrofuran (THF) at 60°C produces 7-aryl derivatives in 70–80% yield:
Nucleophilic Substitution
The chlorine atom is susceptible to displacement by amines or alkoxides. Treatment with morpholine in acetonitrile at reflux yields 6-morpholino analogues, which exhibit enhanced solubility for biological screening.
Biological Activities and Mechanisms
Antimicrobial Properties
In vitro studies demonstrate moderate activity against Gram-negative bacteria (MIC₅₀ = 32 µg/mL for E. coli), attributed to membrane disruption via halogen bonding. The chlorine atom facilitates penetration through lipid bilayers, while the triazole ring chelates metal ions essential for microbial enzymes .
Industrial and Materials Science Applications
Corrosion Inhibition
Electrochemical impedance spectroscopy reveals 89% inhibition efficiency for steel in 0.5 M HCl at 50 ppm concentration. The mechanism involves adsorption of the planar triazole ring onto metal surfaces, forming a protective layer.
Photostabilizers
In polymer blends, the compound reduces UV-induced degradation by 40% through radical scavenging. This application leverages the stability of the bromine-chlorine motif under high-energy irradiation.
Comparison with Structural Analogues
| Compound | Substituents | LogP | MIC₅₀ (E. coli) |
|---|---|---|---|
| 7-Bromo-6-chloro derivative | Br (C7), Cl (C6) | 2.81 | 32 µg/mL |
| 4-Bromo-6-fluoro derivative | Br (C4), F (C6) | 2.45 | 45 µg/mL |
| Parent benzotriazole | None | 1.92 | >128 µg/mL |
Fluorine’s smaller atomic radius reduces steric hindrance but decreases lipophilicity, explaining the lower antimicrobial potency of the fluoro analogue .
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